molecular formula C22H18ClFN2O3S B2988352 4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892358-97-3

4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2988352
CAS No.: 892358-97-3
M. Wt: 444.91
InChI Key: HCUAOPQSYJLBFP-UHFFFAOYSA-N
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Description

4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a high-purity chemical compound supplied for research and development purposes. This synthetic small molecule belongs to the 1,2,4-benzothiadiazine 1,1-dioxide family, a class of structures noted in scientific literature for their potential in various research areas . The compound features a specific substitution pattern with a 2-chloro-4-fluorobenzyl group at the 4-position and a 2,6-dimethylphenyl group at the 2-position of the benzothiadiazine core, which may influence its physicochemical properties and research applicability. While specific biological or mechanistic data for this exact molecule may be limited in the public domain, closely related structural analogs are actively investigated in discovery research . Researchers may explore this compound as a potential scaffold in medicinal chemistry, as a building block for the synthesis of more complex molecules, or as a tool compound for probing biochemical pathways. The structural motif of the 1,2,4-benzothiadiazine 1,1-dioxide core is of significant interest in several scientific fields. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c1-14-6-5-7-15(2)21(14)26-22(27)25(13-16-10-11-17(24)12-18(16)23)19-8-3-4-9-20(19)30(26,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUAOPQSYJLBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 2-chloro-4-fluorobenzyl and 2,6-dimethylphenyl groups are introduced through nucleophilic substitution reactions.

    Oxidation: The final step involves the oxidation of the thiadiazine ring to form the 1,1-dioxide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 4) Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-chloro-4-fluorobenzyl 2,6-dimethylphenyl C23H19ClFN2O3S 457.9 Balanced electron-withdrawing (Cl, F) and donating (CH3) groups.
4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ<sup>6</sup>,2,4-benzothiadiazin-3-one 4-chlorobenzyl 4-methoxyphenyl C22H18ClNO4S 428.9 Methoxy group enhances solubility; lacks fluorine.
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide 2-fluorophenyl (on thiadiazine) 2,6-dimethylphenyl (via acetamide) C24H20ClFN3O3S ~502.4* Acetamide introduces H-bonding potential; 1,2,3-thiadiazine isomer.
2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-nitrobenzyl 4-ethylphenyl C22H19N3O5S 437.5 Nitro group increases reactivity; ethyl enhances lipophilicity.
7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 4-fluorobenzylthio 7-fluoro (on benzene) C14H10F2N2O2S2 340.4 Thioether linkage; additional fluorine on benzene ring.

*Molecular weight calculated based on formula.

Electronic and Steric Effects

  • In contrast, the nitro group in the 4-nitrobenzyl analog (Table 1, Row 4) introduces stronger electron withdrawal, which may increase oxidative instability .
  • Electron-Donating Groups (EDGs): The 2,6-dimethylphenyl group in the target compound provides steric bulk and moderate electron donation, balancing the EWGs. The 4-methoxyphenyl analog (Table 1, Row 2) has higher solubility due to the polar methoxy group but reduced metabolic stability .

Research Implications

While pharmacological data are absent in the evidence, structural trends suggest:

Bioavailability: The target compound’s balanced substituents may optimize lipophilicity (LogP) for membrane permeability.

Metabolic Stability: Fluorine substituents (as in the target compound and Table 1, Row 5) often reduce oxidative metabolism, enhancing half-life .

Target Selectivity: The 2,6-dimethylphenyl group’s steric bulk may improve selectivity by preventing off-target binding.

Biological Activity

The compound 4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazine core with various substituents that may influence its biological activity. The presence of chlorine and fluorine atoms on the benzyl group suggests enhanced lipophilicity and potential interaction with biological targets.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound. For instance, it was evaluated in zebrafish models for its efficacy against chemically induced seizures. The results indicated that the compound significantly reduced seizure frequency and severity by modulating neurotransmitter levels in the brain. Specifically, it was found to upregulate serotonin and progesterone while downregulating gamma-aminobutyric acid (GABA) levels, suggesting a complex mechanism involving both excitatory and inhibitory pathways .

Neuroprotective Effects

In addition to its anticonvulsant activity, the compound exhibited neuroprotective effects against oxidative stress. In vitro studies demonstrated that it scavenged reactive oxygen species (ROS), thereby preventing neuronal damage in models of oxidative stress . This dual action positions the compound as a potential candidate for treating neurodegenerative diseases where oxidative stress plays a critical role.

Study 1: Efficacy in Zebrafish Models

A study conducted on zebrafish demonstrated that the compound effectively mitigated pentylenetetrazole (PTZ)-induced seizures. The neurochemical profiling revealed alterations in several key neuroactive substances, indicating a multifaceted mechanism of action that could be leveraged for therapeutic purposes .

Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was performed to assess how variations in the compound's structure influenced its anticonvulsant activity. This analysis showed that modifications to the benzyl moiety could enhance or diminish activity, highlighting the importance of specific substituents in drug design .

Data Table: Biological Activities Overview

Activity Model Outcome Mechanism
AnticonvulsantZebrafishReduced seizure frequencyUpregulation of serotonin; downregulation of GABA
NeuroprotectiveIn vitroScavenging of ROSProtection against oxidative stress
Structure-ActivitySAR AnalysisVariability in activity based on structural modificationsInfluence of substituents on biological efficacy

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